Cas no 79456-34-1 (5-Bromo-3-(trifluoromethyl)pyridin-2-amine)

5-Bromo-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
- 5-BROMO-3-(TRIFLUOROMETHYL)-2-PYRIDINYLAMINE
- 2-Amino-5-bromo-3-trifluoromethylpyridine
- 5-bromo-3-(trifluoromethyl)-2-pyridinamine
- 5-bromo-3-trifluoromethylpyridin-2-ylamine
- 5-bromo-3-trifluoromethyl-pyridin-2-ylamine
- ACMC-209phi
- bromotrifluoromethylpyridinylamine
- CTK5E6850
- PubChem18790
- SureCN182671
- 5-Bromo-3-(trifluoromethyl)-2-pyridinamine (ACI)
- (5-Bromo-3-trifluoromethylpyridin-2-yl)amine
-
- MDL: MFCD10758088
- インチ: 1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12)
- InChIKey: QUYZBNHTYCLZLW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(N)=NC=C(Br)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
じっけんとくせい
- 色と性状: White to Yellow Solid
- ふってん: 216.6℃ at 760 mmHg
- フラッシュポイント: 84.8℃
5-Bromo-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | DC-0818-1MG |
5-bromo-3-(trifluoromethyl)-2-pyridinyl amine |
79456-34-1 | >95% | 1mg |
£37.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046779-1g |
5-Bromo-3-(trifluoromethyl)pyridin-2-amine |
79456-34-1 | 95+% | 1g |
762.0CNY | 2021-07-07 | |
Enamine | EN300-110292-100.0g |
5-bromo-3-(trifluoromethyl)pyridin-2-amine |
79456-34-1 | 95% | 100g |
$1319.0 | 2023-06-10 | |
Key Organics Ltd | DC-0818-10G |
5-bromo-3-(trifluoromethyl)-2-pyridinyl amine |
79456-34-1 | >95% | 10g |
£49.00 | 2025-02-08 | |
Key Organics Ltd | DC-0818-100G |
5-bromo-3-(trifluoromethyl)-2-pyridinyl amine |
79456-34-1 | >95% | 100g |
£751.00 | 2023-09-08 | |
Enamine | EN300-110292-2.5g |
5-bromo-3-(trifluoromethyl)pyridin-2-amine |
79456-34-1 | 95% | 2.5g |
$69.0 | 2023-10-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024719-1g |
5-Bromo-3-(trifluoromethyl)pyridin-2-amine |
79456-34-1 | 98% | 1g |
¥52 | 2024-05-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046779-500mg |
5-Bromo-3-(trifluoromethyl)pyridin-2-amine |
79456-34-1 | 95+% | 500mg |
502.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | D689233-5g |
2-Amino-5-bromo-3-(trifluoromethyl)pyridine |
79456-34-1 | 98% | 5g |
$100 | 2023-09-03 | |
Apollo Scientific | PC6673-5g |
2-Amino-5-bromo-3-(trifluoromethyl)pyridine |
79456-34-1 | 5g |
£68.00 | 2024-08-02 |
5-Bromo-3-(trifluoromethyl)pyridin-2-amine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
5-Bromo-3-(trifluoromethyl)pyridin-2-amine Raw materials
5-Bromo-3-(trifluoromethyl)pyridin-2-amine Preparation Products
5-Bromo-3-(trifluoromethyl)pyridin-2-amine 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
5-Bromo-3-(trifluoromethyl)pyridin-2-amineに関する追加情報
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: A Comprehensive Overview
The compound 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-34-1) is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceutical research and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at position 5, a trifluoromethyl group at position 3, and an amine group at position 2. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for advanced chemical studies.
Recent studies have highlighted the potential of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine in drug discovery, particularly in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the bromine atom provides sites for further functionalization. These properties make it an ideal candidate for the synthesis of lead compounds in anti-cancer and anti-inflammatory drug development.
In addition to its pharmaceutical applications, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine has also been investigated for its electronic properties in materials science. The pyridine ring structure contributes to its aromaticity and conjugation capabilities, which are critical for applications in organic electronics. Recent research has demonstrated its potential as a component in advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The presence of electron-withdrawing groups like the trifluoromethyl and bromine atoms further enhances its electronic versatility, making it a promising candidate for next-generation electronic devices.
The synthesis of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of pyridine derivatives and subsequent substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
From a structural perspective, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine exhibits a high degree of symmetry due to the arrangement of substituents on the pyridine ring. This symmetry contributes to its stability and reactivity under various chemical conditions. Computational studies have revealed that the molecule's electronic distribution is heavily influenced by the electronegative substituents, which modulate its reactivity in both acidic and basic environments.
Moreover, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine has shown promise in catalytic applications, particularly as a ligand or catalyst precursor in transition metal-catalyzed reactions. Its ability to coordinate with metal centers makes it useful in asymmetric catalysis and other enantioselective processes. Recent findings suggest that this compound could serve as a versatile platform for developing new catalysts with enhanced activity and selectivity.
In terms of environmental impact, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine has been subjected to rigorous toxicity testing to assess its safety for human use and environmental compatibility. Studies indicate that while it exhibits moderate toxicity at high concentrations, its low bioaccumulation potential makes it suitable for controlled industrial applications. Regulatory agencies have established strict guidelines for handling this compound to ensure compliance with safety standards.
Looking ahead, the continued exploration of 5-Bromo-3-(trifluoromethyl)pyridin-2-amines properties is expected to unlock new opportunities across diverse industries. Its role as a versatile building block in chemical synthesis positions it as a key player in advancing both academic research and industrial innovation. As researchers delve deeper into its structural dynamics and functional capabilities, this compound is poised to make significant contributions to the development of novel materials and therapeutic agents.
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